
3,6-Dichloro-9-formylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-9-formylacridine is a chemical compound belonging to the acridine family. Acridines are known for their planar structure, which allows them to intercalate into DNA. This property makes them significant in various scientific fields, including medicinal chemistry and molecular biology.
Métodos De Preparación
The synthesis of 3,6-Dichloro-9-formylacridine typically involves the chlorination of acridine derivatives. One common method includes the reaction of 3,6-dichloroacridine with formylating agents under controlled conditions. Industrial production methods often employ large-scale chlorination and formylation reactions, ensuring high yield and purity.
Análisis De Reacciones Químicas
3,6-Dichloro-9-formylacridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Dichloro-9-formylacridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Due to its ability to intercalate into DNA, it is used in studies related to DNA binding and replication.
Medicine: Acridine derivatives, including this compound, are explored for their potential anticancer properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-9-formylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes like replication and transcription. The molecular targets include DNA and various enzymes involved in DNA processing pathways.
Comparación Con Compuestos Similares
3,6-Dichloro-9-formylacridine can be compared with other acridine derivatives such as 9-formylacridine and 9-formylanthracene. While all these compounds share the ability to intercalate into DNA, this compound is unique due to the presence of chlorine atoms, which can influence its reactivity and binding affinity. Similar compounds include:
- 9-Formylacridine
- 9-Formylanthracene
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
85598-37-4 |
|---|---|
Fórmula molecular |
C14H7Cl2NO |
Peso molecular |
276.1 g/mol |
Nombre IUPAC |
3,6-dichloroacridine-9-carbaldehyde |
InChI |
InChI=1S/C14H7Cl2NO/c15-8-1-3-10-12(7-18)11-4-2-9(16)6-14(11)17-13(10)5-8/h1-7H |
Clave InChI |
XXNWKHYMAWDRMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


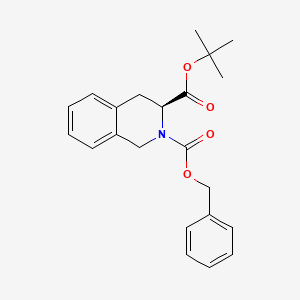
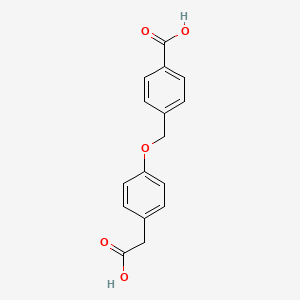

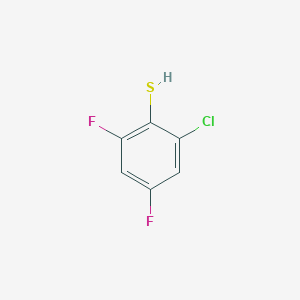


![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
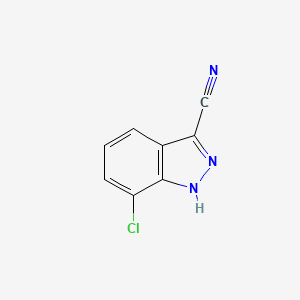
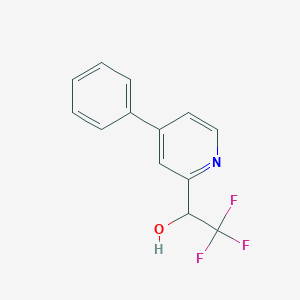
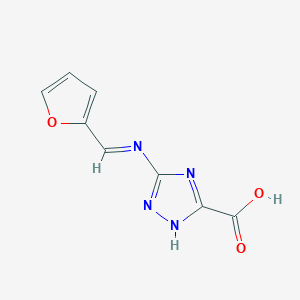
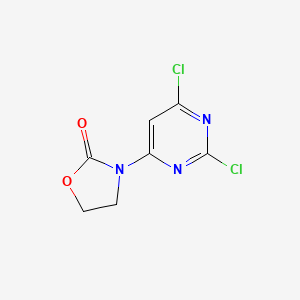

![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)
![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
